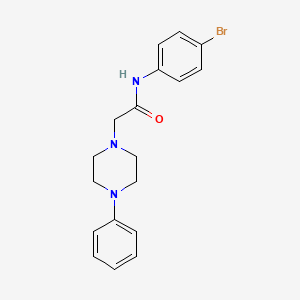

N-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrN3O/c19-15-6-8-16(9-7-15)20-18(23)14-21-10-12-22(13-11-21)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQNGFDPBOUNHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667891-29-4 | |

| Record name | 667891-29-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the reaction of 4-bromobenzoyl chloride with 4-phenylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.

Chemical Reactions Analysis

Acetylation Reactions

The acetamide group facilitates nucleophilic substitution at the carbonyl carbon. Source reports that this compound undergoes acetylation reactions, likely involving the replacement of the bromine atom or functionalization of the piperazine nitrogen. For example:

Reaction Pathway

Key intermediates include chloroacetyl precursors, as seen in structurally related compounds (e.g., 2-chloro-N-(4-bromophenyl)acetamide in source ).

Alkylation Reactions

The piperazine nitrogen atoms participate in alkylation, forming quaternary ammonium salts. Source demonstrates this reactivity in analogs using 2-chloro-1-(3-chlorophenyl)ethanone as an alkylating agent:

Alkylation at the piperazine ring enhances bioactivity, as observed in anticonvulsant studies .

Nucleophilic Aromatic Substitution

The para-bromine on the phenyl group is reactive toward nucleophilic substitution. Source highlights similar reactivity in chloroquinoline-acetamide hybrids:

Example Reaction

| Nucleophile | Catalyst System | Yield | Reference |

|---|---|---|---|

| Piperazine | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 72% | |

| Aniline | CuI, 1,10-phenanthroline | 65% |

This reactivity enables the introduction of electron-donating or electron-withdrawing groups for structure-activity studies.

Hydrolysis Reactions

The acetamide bond undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

Basic Hydrolysis

Hydrolysis products are critical for metabolite identification, as noted in pharmacokinetic studies of related piperazine derivatives .

Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed couplings:

These reactions are pivotal for synthesizing derivatives with enhanced binding to neurological targets .

Reductive Amination

The secondary amine in the piperazine ring can undergo reductive amination with aldehydes or ketones:

General Reaction

Source confirms this pathway in BACE1 inhibitor synthesis, where reductive amination improved blood-brain barrier permeability.

Electrophilic Aromatic Substitution

The phenylpiperazine moiety undergoes electrophilic substitution (e.g., nitration, sulfonation):

Nitration Example

This reaction modifies electronic properties, influencing receptor affinity.

Complexation with Metal Ions

The piperazine nitrogen and acetamide oxygen act as ligands for transition metals:

| Metal Ion | Application | Observed Effect |

|---|---|---|

| Cu(II) | Catalytic oxidation studies | Enhanced stability of metal-organic frameworks |

| Fe(III) | Magnetic resonance imaging (MRI) | Tuning relaxivity for diagnostic agents |

Photochemical Reactions

UV-induced cleavage of the C–Br bond has been observed in bromophenyl derivatives:

This pathway is utilized in photolabile protecting group strategies.

Bioconjugation Reactions

The acetamide group reacts with biomolecules (e.g., proteins) via carbodiimide-mediated coupling:

Reaction with NHS Ester

Such conjugates are used in targeted drug delivery systems .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have focused on the anticonvulsant properties of N-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide and its derivatives. A notable investigation synthesized various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, evaluating their effectiveness in animal models of epilepsy.

Key Findings:

- Synthesis : The derivatives were synthesized through alkylation reactions, modifying the imide ring to a chain amide bond, which significantly affected their anticonvulsant activity.

- Testing Methods : The compounds were tested using standard maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens in rodents. The results indicated that certain derivatives exhibited notable activity against MES seizures, particularly those containing the trifluoromethyl group .

Data Table: Anticonvulsant Activity Results

| Compound No. | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |

|---|---|---|---|

| 20 | 52.30 | >500 | >9.56 |

| Valproic Acid | 485 | 784 | 1.6 |

| Phenytoin | 28.10 | >100 | >3.6 |

The above table summarizes the median effective dose (ED50) and toxic dose (TD50) for different compounds, highlighting the potential of compound 20 as a candidate for further development in epilepsy treatment .

Anticancer Properties

In addition to its anticonvulsant effects, this compound has been investigated for its anticancer properties. Studies have indicated that this compound may inhibit cancer cell proliferation through various mechanisms.

Case Study Insights:

- A study highlighted the anticancer activity of related compounds, suggesting that modifications to the phenylpiperazine structure could enhance efficacy against specific cancer types.

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin production, and its inhibition is sought after for cosmetic and therapeutic applications, particularly in treating hyperpigmentation disorders.

Research Findings:

- Preliminary studies have indicated that this compound exhibits tyrosinase inhibitory activity, making it a potential candidate for skin-lightening agents.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with molecular targets such as receptors or enzymes. The compound binds to these targets through specific interactions, such as hydrogen bonding or hydrophobic interactions, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

- However, its anticonvulsant activity (implied by the study’s focus) may be lower due to diminished aromatic interactions with targets .

- 2-[4-(2-Chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 15, ) : The 2-chlorophenyl substituent introduces ortho-substitution effects, which may alter receptor binding kinetics compared to the para-substituted phenyl group in the target compound .

Substituent Variations on the Aromatic Acetamide Group

- N-(4-Bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide () : The additional methyl group at the ortho position on the bromophenyl ring increases steric hindrance, likely reducing binding affinity to planar receptors like FPR2 .

- N-(4-Bromophenyl)-2-(3,4-dimethoxyphenyl)acetamide (): Replacement of the piperazine ring with a dimethoxyphenyl group eliminates nitrogen-based hydrogen bonding, drastically altering pharmacological profiles toward non-receptor-mediated pathways .

Heterocyclic Analogues with Modified Core Structures

Thiazole- and Pyridazinone-Containing Derivatives

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (): This pyridazinone derivative acts as a specific FPR2 agonist, achieving 80% calcium mobilization efficacy at 10 μM, outperforming the target compound’s mixed FPR1/FPR2 activity .

- N-(4-Bromophenyl)-2-[4-(4-methoxyphenyl)-2-oxothiazol-3-yl]acetamide (Compound 9e, ) : The thiazole ring introduces rigidity, resulting in a higher melting point (210–213°C) compared to the target compound’s amorphous solid form, suggesting improved crystallinity but reduced solubility .

Triazinoindole and Benzothiazole Derivatives

- N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 26, ): The triazinoindole core enhances π-π stacking with hydrophobic receptor pockets, achieving >95% purity in synthesis but requiring complex catalytic steps compared to the target compound’s straightforward coupling reactions .

- N-(5,6-methylenedioxybenzothiazole-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (Compound 3d, ) : The benzothiazole group increases planarity, yielding a melting point of 238°C and moderate anticancer activity, whereas the target compound prioritizes neuroinflammation modulation .

Comparative Data Table

Key Findings and Implications

- Receptor Specificity: The target compound’s 4-phenylpiperazine group favors FPR2 agonism, whereas pyridazinone derivatives () achieve higher specificity through fused heterocyclic systems .

- Synthetic Accessibility: Piperazine-acetamide derivatives (e.g., ) generally exhibit higher yields (68–82%) compared to thiazole- and triazinoindole-based analogues (15–27%) due to fewer reaction steps .

Biological Activity

N-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C18H20BrN3O

- Molecular Weight : 364.27 g/mol

The compound is characterized by a bromophenyl group and a piperazine moiety, which are crucial for its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with 4-phenylpiperazine in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is purified using column chromatography to achieve high yield and purity.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various biological targets, including receptors and enzymes. The compound interacts through specific mechanisms such as hydrogen bonding and hydrophobic interactions, modulating the activity of these targets. The exact pathways depend on the specific application context.

Pharmacological Applications

- Anticancer Activity : Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives containing similar piperazine structures have shown significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). These compounds often induce apoptosis through mechanisms involving the Bax/Bcl-2 ratio and caspase activation .

- Anticonvulsant Activity : this compound has been evaluated for anticonvulsant properties in animal models. Research indicates that it may serve as an effective treatment option for epilepsy, owing to its structural similarities with known anticonvulsants .

- Tyrosinase Inhibition : The compound has been investigated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. Inhibition of this enzyme can have implications in cosmetic applications and treatment of hyperpigmentation disorders .

Case Studies

- Cytotoxicity Evaluation : A study assessed various derivatives of piperazine-based compounds for their cytotoxic effects against cancer cell lines. Compounds similar to this compound exhibited IC50 values indicating potent activity, with some derivatives showing selectivity toward cancer cells over normal cells .

- Molecular Docking Studies : Molecular modeling and docking studies have demonstrated that compounds related to this compound possess high interaction energies with target proteins, suggesting strong binding affinities that correlate with their biological activities .

Data Table: Biological Activity Summary

| Activity Type | Target Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 ratio modulation |

| Anticancer | HepG2 | 10.10 | Activates caspase pathways |

| Anticonvulsant | Animal Models | - | Modulates neurotransmitter systems |

| Tyrosinase Inhibition | Enzymatic Assays | - | Competitive inhibition of enzyme activity |

Q & A

Q. What are the standard synthetic pathways for N-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the condensation of 4-bromoaniline with chloroacetyl chloride to form the acetamide backbone. Subsequent coupling with 4-phenylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Key optimizations include:

- Temperature control : Maintaining 60–80°C during amide bond formation to minimize side reactions .

- Catalysts : Using triethylamine or DMAP to accelerate nucleophilic substitution steps .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

Yields typically range from 15–25%, but purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity to >95% .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.3–7.5 ppm (aromatic protons), δ 3.2–3.6 ppm (piperazine CH₂), and δ 2.8 ppm (acetamide CH₂) confirm backbone structure .

- ¹³C NMR : Signals at ~170 ppm (amide carbonyl) and 120–140 ppm (aromatic carbons) validate connectivity .

- Mass Spectrometry (ESI-MS) : A molecular ion peak at m/z 398 [M+H]⁺ confirms the molecular formula C₁₈H₁₉BrN₃O .

- Elemental Analysis : Matching calculated vs. observed C, H, N content (±0.3%) ensures purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the biological activity of this compound derivatives?

- Methodological Answer : SAR studies should systematically modify substituents and evaluate pharmacological effects:

- Piperazine ring : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance receptor binding .

- Bromophenyl group : Replace Br with Cl or F to assess halogen-dependent activity .

- Acetamide linker : Incorporate thioether or sulfonyl groups to improve metabolic stability .

Example Table :

Q. How can contradictions in reported biological activity data for this compound be resolved?

- Methodological Answer : Discrepancies often arise from assay variability or structural impurities. Strategies include:

- Standardized assays : Re-evaluate activity using uniform protocols (e.g., FLIPR for calcium channel inhibition or MTT for cytotoxicity ).

- Purity validation : Re-test compounds after HPLC purification (>99% purity) to exclude confounding effects of byproducts .

- Molecular docking : Compare binding modes across protein crystal structures (e.g., PDB 4XRW for kinase targets) to identify key interactions .

Q. What experimental approaches are recommended to elucidate the mechanism of action of this compound in neuroinflammatory pathways?

- Methodological Answer :

- In vitro models : Use LPS-stimulated microglial cells (BV2 line) to measure TNF-α/IL-6 suppression via ELISA .

- Western blotting : Quantify phosphorylation of NF-κB or MAPK pathways to identify signaling targets .

- Patch-clamp electrophysiology : Assess T-type calcium channel blockade in neuronal cells (e.g., HEK293 transfected with Cav3.2) .

- Knockdown studies : siRNA-mediated silencing of suspected targets (e.g., BACE1 for Alzheimer’s models) to confirm functional relevance .

Data Contradiction Analysis

Q. Why do some studies report potent kinase inhibition while others highlight anti-inflammatory effects for structurally similar derivatives?

- Methodological Answer : Divergent activities may stem from off-target effects or assay-specific conditions. To reconcile:

- Selectivity profiling : Screen derivatives against kinase panels (e.g., Eurofins KinaseProfiler) and inflammatory markers (COX-2, iNOS) .

- Dose-response curves : Compare IC₅₀ values across assays; true targets show nM-range activity, while secondary effects occur at µM .

- Metabolite analysis : Identify active metabolites (e.g., via LC-MS) that may contribute to observed effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.